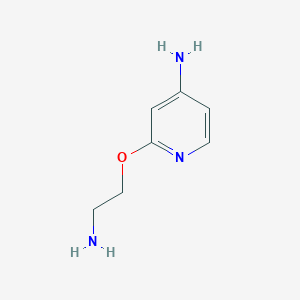

2-(2-aminoethoxy)pyridin-4-amine

Description

Historical Context and Early Synthetic Attempts of 2-(2-aminoethoxy)pyridin-4-amine

The history of aminopyridines is rich, with foundational synthetic methods dating back to the early 20th century. The Chichibabin reaction, first reported in 1914, provided a direct method for the amination of pyridine (B92270) using sodium amide, a landmark discovery that opened the door to a vast array of aminopyridine derivatives. wikipedia.org Over the decades, synthetic methodologies have evolved significantly. The development of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, has provided milder and more versatile routes to aminopyridines, allowing for the introduction of amino groups onto pyridine rings with a high degree of control and efficiency. acs.org

While specific early synthetic attempts for This compound are not documented in readily available literature, its synthesis can be envisioned through the application of these established methods. A plausible approach would involve the preparation of a di-substituted pyridine bearing a leaving group at the 4-position (such as a halogen) and a precursor to the aminoethoxy group at the 2-position. For instance, a 2-alkoxy-4-chloropyridine could be subjected to amination at the 4-position, followed by modification of the 2-alkoxy substituent to introduce the terminal amine.

Strategic Importance of this compound in Chemical Synthesis

The strategic importance of This compound lies in its nature as a bifunctional molecule, possessing two distinct amine functionalities and an ether linkage, all attached to a pyridine core. This combination of features makes it a valuable building block in several areas of chemical synthesis.

The diamino-pyridine and diamino-pyrimidine derivatives are known to modulate the activity of phosphoinositide 3-kinases (PI3Ks), making them useful in the treatment of inflammatory disorders, immune-based disorders, and cancer. nih.gov This suggests a potential avenue of investigation for This compound .

Structural Features and Their Implications for Reactivity and Utility of this compound

The reactivity and utility of This compound are dictated by the interplay of its structural components: the pyridine ring, the 4-amino group, and the 2-(2-aminoethoxy) substituent.

The pyridine ring is an electron-deficient aromatic system, which influences the reactivity of its substituents. The 4-amino group is a strong electron-donating group, which increases the electron density of the pyridine ring, particularly at the ortho and para positions. This electronic effect makes the ring more susceptible to electrophilic attack than pyridine itself.

The two amine groups present in the molecule have different basicities and nucleophilicities. The 4-amino group, being directly attached to the electron-rich pyridine ring, is expected to be less basic than the primary amine of the aminoethoxy side chain. This difference in reactivity can be exploited for selective functionalization. For example, acylation or alkylation could potentially be directed to the more nucleophilic side-chain amine under controlled conditions.

The presence of the flexible ethoxy linker provides conformational freedom, allowing the molecule to adopt various spatial arrangements. This flexibility can be crucial for its binding to biological targets or for its role as a ligand in coordination chemistry.

Interactive Data Table: Physicochemical Properties of Related Aminopyridines

To provide context for the expected properties of This compound , the following table summarizes key physicochemical data for related aminopyridine compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Aminopyridine (B139424) | 504-29-0 | C₅H₆N₂ | 94.12 | 59-60 | 210 |

| 4-Aminopyridine (B3432731) | 504-24-5 | C₅H₆N₂ | 94.12 | 155-158 | 273 |

| 2-(2-Aminoethyl)pyridine (B145717) | 2706-56-1 | C₇H₁₀N₂ | 122.17 | - | 104 (at 9 mmHg) |

| 4-(2-Aminoethyl)pyridine | 13258-63-4 | C₇H₁₀N₂ | 122.17 | - | 104 (at 9 mmHg) |

| 2-Amino-4-pyridinylmethanol | 105250-17-7 | C₆H₈N₂O | 124.14 | 80-84 | - |

Data sourced from various chemical databases and publications. wikipedia.orgnih.govsigmaaldrich.comsigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminoethoxy)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c8-2-4-11-7-5-6(9)1-3-10-7/h1,3,5H,2,4,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCCXBFFQULUDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Aminoethoxy Pyridin 4 Amine

Classical Synthetic Routes to 2-(2-aminoethoxy)pyridin-4-amine

Traditional synthetic pathways to this compound often involve a sequence of well-established organic reactions. These routes typically begin with a functionalized pyridine (B92270) precursor, followed by the introduction of the aminoethoxy side chain and subsequent transformation to yield the final product.

Synthesis from Pyridine Precursors

The foundation of many syntheses of this compound lies in the selection and modification of an appropriate pyridine starting material. A common strategy involves utilizing a pyridine ring that is already substituted with groups that can be readily converted to the desired amine and ether functionalities. For instance, a starting material like 2-chloro-4-nitropyridine (B32982) or 2-bromo-4-aminopyridine can serve as a versatile precursor. The reactivity of the pyridine ring is often influenced by the nature and position of its substituents.

One approach begins with a multi-component reaction to form a substituted 2-aminopyridine (B139424) core. nih.gov Such reactions can efficiently assemble the pyridine ring from simpler, acyclic starting materials in a single step. For example, the reaction of an enaminone with malononitrile (B47326) and a primary amine can lead to the formation of a 2-aminopyridine derivative. nih.gov

Introduction of the Aminoethoxy Moiety

Once a suitable pyridine precursor is obtained, the next critical step is the introduction of the 2-aminoethoxy group. A common method to achieve this is through a nucleophilic aromatic substitution reaction (SNAr). For example, if the precursor is a 2-halopyridine, such as 2-bromopyridine, it can be reacted with a protected form of 2-aminoethanol, like N-(tert-butoxycarbonyl)-2-aminoethanol, in the presence of a base. prepchem.com The protecting group is crucial to prevent the amine from interfering with the desired substitution reaction. After the ether linkage is formed, the protecting group is removed under acidic conditions to reveal the primary amine of the aminoethoxy side chain.

Another strategy involves the reaction of a 2-hydroxypyridine (B17775) derivative with a protected 2-haloethylamine. This Williamson ether synthesis approach requires the deprotonation of the hydroxyl group with a suitable base to form a pyridinoxide, which then acts as a nucleophile to displace the halide. Subsequent deprotection of the amino group yields the desired product.

Reductive Pathways for Amine Formation

Reductive amination is a powerful and widely used method for the synthesis of amines, and it can be adapted for the final steps in the synthesis of this compound. youtube.comwikipedia.org This reaction involves the conversion of a carbonyl group to an amine through an intermediate imine. wikipedia.org If the pyridine precursor contains a carbonyl group at the 4-position (e.g., a 4-formyl or 4-acetylpyridine), it can be reacted with an amine in the presence of a reducing agent to form the 4-amino group. wikipedia.orgmasterorganicchemistry.com

The reaction typically proceeds in two steps: the formation of an imine or enamine intermediate, followed by its reduction. wikipedia.orgmasterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comorganic-chemistry.org The choice of reducing agent is often critical to ensure selectivity, especially in the presence of other reducible functional groups. masterorganicchemistry.com For instance, sodium cyanoborohydride is known to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com The reaction conditions are generally mild and can often be performed in a one-pot procedure. youtube.comwikipedia.org

Advanced Synthetic Approaches to this compound

In recent years, more advanced and efficient synthetic methods have been developed to streamline the synthesis of complex molecules like this compound. These approaches often offer advantages in terms of reaction time, yield, and environmental impact.

Catalyst-Mediated Syntheses of this compound

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions that are otherwise difficult or inefficient. For the synthesis of this compound and its derivatives, various catalytic systems can be employed. For example, palladium-catalyzed cross-coupling reactions can be used to form the C-N bond at the 4-position of the pyridine ring. nih.gov This approach offers a high degree of control and functional group tolerance.

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are another powerful tool. nih.govresearchgate.net Catalyst-free MCRs for the synthesis of 2-aminopyridines have been reported, offering a green and efficient alternative to traditional methods. researchgate.netnih.gov These reactions often proceed with high atom economy and can generate diverse libraries of compounds for screening purposes. nih.gov

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. researchgate.netnih.govmdpi.com The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products. researchgate.netmdpi.comrsc.org

In the context of synthesizing this compound, microwave energy can be applied to various steps, including the formation of the pyridine ring, the introduction of the aminoethoxy side chain, and the final amination step. nih.govrsc.orgmdpi.com For example, a microwave-assisted, catalyst-free Michael addition of an aminopyridine to a suitable Michael acceptor could be a potential route. researchgate.net Similarly, microwave-assisted multicomponent reactions for the synthesis of substituted pyridines have been shown to be highly efficient. mdpi.com The rapid and uniform heating provided by microwaves can overcome activation energy barriers and promote reactions that are sluggish under conventional heating. mdpi.com

Below is a table summarizing various synthetic approaches to aminopyridine derivatives, which could be adapted for the synthesis of this compound.

| Synthetic Approach | Key Features | Potential Application to Target Compound |

| Classical Multi-step Synthesis | Sequential, well-established reactions. | Synthesis from a functionalized pyridine precursor, followed by introduction of the aminoethoxy group and final amination. |

| Reductive Amination | Conversion of a carbonyl group to an amine via an imine intermediate. wikipedia.org | Formation of the 4-amino group from a 4-carbonylpyridine precursor. |

| Catalyst-Mediated Synthesis | Use of catalysts (e.g., palladium) to facilitate bond formation. nih.gov | Formation of the C-N bond at the 4-position. |

| Multicomponent Reactions (MCRs) | Combination of three or more reactants in a single step. nih.gov | Efficient assembly of the substituted pyridine core. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. mdpi.com | Reduction of reaction times and improvement of yields in various synthetic steps. |

Flow Chemistry Applications in this compound Synthesis

Continuous-flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for rapid reaction optimization and scale-up. While specific literature on the flow synthesis of this compound is not abundant, the principles can be extrapolated from similar amination reactions of chloropyridines.

The uncatalyzed amination of chloropyridines has been successfully demonstrated in high-temperature and high-pressure continuous-flow reactors. preprints.org This approach can overcome the activation barrier for nucleophilic substitution on the electron-rich pyridine ring. For the synthesis of this compound, a flow setup would typically involve pumping a solution of 4-chloropyridine (B1293800) and 2-aminoethanol through a heated and pressurized reactor coil. The short residence times and precise temperature control in a flow system can minimize the formation of by-products.

Table 1: Hypothetical Flow Chemistry Parameters for the Synthesis of this compound

| Parameter | Value | Rationale |

| Reactants | 4-Chloropyridine, 2-Aminoethanol | Common starting materials for SNAr. |

| Solvent | N-Methyl-2-pyrrolidone (NMP) | High boiling point, good solvent for reactants. |

| Temperature | 200-300 °C | To overcome the activation energy of the uncatalyzed reaction. preprints.org |

| Pressure | 10-20 bar | To maintain the solvent in the liquid phase at high temperatures. |

| Residence Time | 5-20 minutes | Short reaction times are a key advantage of flow chemistry. |

| Throughput | 0.1-1 g/h | Demonstrates the potential for continuous production. preprints.org |

Green Chemistry Principles in this compound Preparation

The application of green chemistry principles is crucial for developing sustainable synthetic processes. For the synthesis of this compound, several green strategies can be envisioned.

One prominent green technique is the use of microwave irradiation, which can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter time frames compared to conventional heating. nih.govacs.org The synthesis of various pyridine derivatives has been successfully achieved using microwave-assisted organic synthesis (MAOS). nih.gov

Another key principle is the use of environmentally benign solvents. Water has been explored as a green solvent for the SNAr reaction of heteroaryl chlorides with amines, often in the presence of a base like potassium fluoride. nih.govresearchgate.net The use of water as a solvent is not only environmentally friendly but can also facilitate the reaction in some cases. nih.gov Solvent-free reactions, where the reactants themselves act as the solvent, represent an even greener approach and have been successfully employed for the synthesis of other aminopyridine derivatives. nih.gov

Multicomponent reactions (MCRs) also align with the principles of green chemistry by combining several reaction steps into a single pot, thereby reducing waste and improving atom economy. While a direct MCR for this compound is not established, the development of such a process would be a significant advancement. nih.govresearchgate.netgoogle.com

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis |

| Alternative Solvents | Use of water or solvent-free conditions to reduce volatile organic compounds (VOCs). nih.govnih.gov |

| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times and energy consumption. nih.govacs.org |

| Atom Economy | Development of multicomponent reactions to maximize the incorporation of starting materials into the final product. researchgate.netgoogle.com |

| Use of Catalysis | Employing catalytic amounts of acids or other promoters instead of stoichiometric reagents. preprints.orgbath.ac.uk |

Optimization of Reaction Conditions for this compound Synthesis

The yield and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, pressure, and catalyst is essential.

Temperature and Pressure Optimization

Temperature is a critical parameter in the synthesis of this compound. Higher temperatures generally increase the reaction rate, which is particularly important for uncatalyzed SNAr reactions on pyridines. In batch reactions, the temperature is often limited by the boiling point of the solvent. However, in flow reactors, superheated conditions can be safely achieved by applying pressure, allowing for significantly higher reaction temperatures and, consequently, faster reaction rates. preprints.org For instance, the amination of 2-chloropyridine (B119429) in a flow reactor has been successfully carried out at temperatures up to 300 °C. preprints.org

Catalyst Loading and Ligand Effects

While the reaction of 4-chloropyridine with a primary amine like 2-aminoethanol can proceed without a catalyst, the use of a catalyst can significantly improve the reaction efficiency and allow for milder conditions. Acid catalysis is a common strategy for activating the pyridine ring towards nucleophilic attack. preprints.orgbath.ac.uk The protonation of the pyridine nitrogen makes the ring more electron-deficient and thus more susceptible to substitution. Both Brønsted acids like HCl and Lewis acids have been shown to catalyze such reactions. preprints.orgbath.ac.uk In some cases, palladium-catalyzed amination reactions (Buchwald-Hartwig amination) can be employed, although this is more common for less activated aryl halides. nih.gov The optimization of catalyst loading is crucial to balance reaction rate with cost and potential product contamination.

Reactivity and Mechanistic Investigations of 2 2 Aminoethoxy Pyridin 4 Amine

Reactivity of the Pyridine (B92270) Ring in 2-(2-aminoethoxy)pyridin-4-amine

The pyridine ring in this compound is an electron-rich heteroaromatic system. The presence of the nitrogen atom and the amino and aminoethoxy substituents significantly influences its reactivity towards various reagents.

Electrophilic Aromatic Substitution Patterns

The pyridine nucleus is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. libretexts.orgwikipedia.org This deactivation is further influenced by the substituents on the ring. In acidic media, the pyridine nitrogen is often protonated, which further deactivates the ring towards electrophiles. wikipedia.org

For pyridine itself, electrophilic substitution, when it does occur, typically yields the 3-substituted product. libretexts.org This is because the intermediate cation formed by attack at the 3-position is more stable than those formed by attack at the 2- or 4-positions. libretexts.org However, the substituents on this compound, namely the 2-aminoethoxy and 4-amino groups, are electron-donating. These groups activate the pyridine ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions relative to themselves.

Computational studies on the nitration of pyridine and its derivatives have shown that the reaction proceeds through a stepwise polar mechanism involving a labile tetrahedral cation intermediate. rsc.org While direct electrophilic substitution on unsubstituted pyridine in strong acid is challenging due to the formation of the deactivated protonated species, the N-oxide derivative shows enhanced reactivity. rsc.org

| Reaction Type | Typical Reagents | Expected Outcome on Substituted Pyridines |

| Nitration | HNO₃/H₂SO₄ | Introduction of a nitro group (-NO₂) |

| Halogenation | X₂/FeX₃ (X = Cl, Br) | Introduction of a halogen atom (-Cl, -Br) |

| Sulfonation | SO₃/H₂SO₄ | Introduction of a sulfonic acid group (-SO₃H) |

| Friedel-Crafts Alkylation | R-X/AlCl₃ | Introduction of an alkyl group (-R) |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Introduction of an acyl group (-COR) |

Nucleophilic Aromatic Substitution Pathways

The pyridine ring is inherently more susceptible to nucleophilic aromatic substitution (SNA) than benzene, particularly at the 2- and 4-positions. youtube.comstackexchange.com This is due to the ability of the electronegative nitrogen atom to stabilize the anionic intermediate (Meisenheimer complex) formed during the reaction. stackexchange.com The stability of this intermediate is a key factor in determining the feasibility of the substitution. stackexchange.com

The presence of electron-withdrawing groups can further facilitate nucleophilic attack. While the amino and aminoethoxy groups in this compound are electron-donating, the inherent reactivity of the pyridine ring at the 2- and 4-positions still allows for nucleophilic substitution, especially if a good leaving group is present. youtube.com Research has shown that even in electron-rich aminopyridines, catalytic nucleophilic aromatic substitution can be achieved using transition metal catalysts like ruthenium(II), which activate the pyridine ring via η⁶-coordination. thieme-connect.de

Some nucleophilic aromatic substitution reactions are proposed to proceed through a concerted mechanism (cSNA), avoiding a distinct Meisenheimer intermediate. nih.gov

| Position of Attack | Relative Stability of Intermediate | Reason |

| C-2 and C-4 | More Stable | The negative charge in one of the resonance structures is located on the electronegative nitrogen atom. stackexchange.com |

| C-3 | Less Stable | The negative charge is distributed only on carbon atoms in the resonance structures. stackexchange.com |

Oxidation and Reduction Reactions of the Pyridine Core

The pyridine ring can undergo both oxidation and reduction reactions. Oxidation of the pyridine nitrogen can lead to the formation of a pyridine N-oxide. wikipedia.org This transformation can alter the reactivity of the ring, often making it more susceptible to both electrophilic and nucleophilic attack. wikipedia.orgnih.gov For instance, pyridine N-oxides can be used to synthesize 2-aminopyridines through reactions with various reagents. nih.govnih.gov

Reduction of the pyridine ring can be achieved using various reducing agents, leading to the formation of piperidine (B6355638) derivatives. The specific conditions of the reduction determine the extent of saturation.

Reactivity of the Amino Group in this compound

The compound this compound possesses two primary amino groups with different chemical environments: the 4-amino group directly attached to the pyridine ring and the primary amine of the 2-aminoethoxy side chain. Both are nucleophilic and can participate in a variety of reactions.

Nucleophilic Reactivity of the Primary Amine

The lone pair of electrons on the nitrogen atoms of the primary amino groups makes them nucleophilic. They can react with a wide range of electrophiles. The relative reactivity of the two amino groups can be influenced by steric and electronic factors. The 4-amino group's nucleophilicity is influenced by its conjugation with the pyridine ring, while the side-chain amino group is more akin to a typical primary alkylamine.

Studies on 2-aminopyridines have shown their utility as precursors in the synthesis of various heterocyclic compounds and their involvement in reactions with metal complexes. nih.govrsc.org The bifunctional nature of molecules like 2-aminopyridine (B139424) is evident in their reactions, for example, with maleic anhydride. wikipedia.org

Formation of Amides and Ureas

The primary amino groups of this compound readily undergo acylation reactions with carboxylic acids and their derivatives (such as acyl chlorides and anhydrides) to form amides. fishersci.co.ukorganic-chemistry.orgkhanacademy.org These reactions typically proceed via nucleophilic acyl substitution. The use of coupling reagents like carbodiimides can facilitate amide bond formation directly from carboxylic acids and amines. fishersci.co.uk

Similarly, the amino groups can react with isocyanates or other carbonyl-containing compounds to form ureas. commonorganicchemistry.comnih.govrsc.org The synthesis of ureas can be achieved through various methods, including the reaction of amines with phosgene (B1210022) or its equivalents, or via the Curtius rearrangement of carboxylic acids. commonorganicchemistry.comnih.gov One-pot syntheses of unsymmetrical ureas are also possible. organic-chemistry.org

| Reaction | Reagent Type | Functional Group Formed | General Conditions |

| Amide Formation | Carboxylic Acid + Coupling Agent | Amide (-NHCOR) | Room temperature or gentle heating fishersci.co.ukorganic-chemistry.org |

| Amide Formation | Acyl Chloride | Amide (-NHCOR) | Often in the presence of a base khanacademy.org |

| Urea (B33335) Formation | Isocyanate | Urea (-NHCONH-) | Typically at room temperature commonorganicchemistry.com |

| Urea Formation | Carbamate | Urea (-NHCONH-) | Reaction with reactive carbamates commonorganicchemistry.com |

Alkylation and Acylation Reactions

The presence of two primary amino groups—one aliphatic and one aromatic—and a pyridine nitrogen atom makes this compound a versatile substrate for alkylation and acylation reactions. The relative reactivity of these sites will depend on the reaction conditions, including the nature of the electrophile, the solvent, and the presence of catalysts or bases.

The terminal primary amine of the ethoxy chain is expected to be the more nucleophilic of the two amino groups due to its aliphatic nature and lack of resonance delocalization of the lone pair of electrons. Therefore, it is the most likely site for initial alkylation and acylation under neutral or mildly basic conditions. However, over-alkylation is a common issue in amine alkylations, potentially leading to di- and tri-substituted products, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com

The 4-amino group on the pyridine ring is less nucleophilic due to the delocalization of its lone pair into the aromatic system. However, it can still undergo alkylation and acylation, particularly with highly reactive electrophiles or under conditions that enhance its nucleophilicity.

The pyridine nitrogen can also be alkylated to form a pyridinium (B92312) salt. This reaction is often reversible and can be influenced by the steric hindrance around the nitrogen atom. The formation of N-aminopyridinium salts has been utilized as a strategy for the synthesis of secondary amines. chemrxiv.org

Table 1: Predicted Products of Alkylation and Acylation of this compound

| Reagent | Predicted Major Product | Reaction Type |

| Methyl Iodide (1 eq.) | 2-(2-(Methylamino)ethoxy)pyridin-4-amine | N-Alkylation |

| Benzyl Bromide (1 eq.) | 2-(2-(Benzylamino)ethoxy)pyridin-4-amine | N-Alkylation |

| Acetyl Chloride (1 eq.) | N-(2-(4-Aminopyridin-2-yloxy)ethyl)acetamide | N-Acylation |

| Acetic Anhydride | N-(2-(4-Aminopyridin-2-yloxy)ethyl)acetamide | N-Acylation |

This table represents predicted outcomes based on general chemical principles, as specific experimental data for this compound is limited.

Reactivity of the Ether Linkage in this compound

The ether linkage in this compound is an alkyl aryl ether. These ethers are generally stable but can be cleaved under specific conditions.

Acid-catalyzed cleavage is a common method for breaking ether bonds. masterorganicchemistry.comarkat-usa.org The reaction typically involves protonation of the ether oxygen, followed by nucleophilic attack by a halide ion. The mechanism can be either S(_N)1 or S(_N)2, depending on the structure of the ether. arkat-usa.org For this compound, the cleavage would likely proceed via an S(_N)2 mechanism at the primary carbon of the ethoxy group, especially with strong nucleophilic acids like HBr or HI. chemrxiv.org This would yield 2-hydroxypyridin-4-amine and a 2-haloethanamine derivative.

Table 2: Predicted Products of Ether Cleavage of this compound

| Reagent | Predicted Products | Reaction Condition |

| HBr (conc.) | 2-Hydroxypyridin-4-amine and 2-Bromoethanamine | Heating |

| HI (conc.) | 2-Hydroxypyridin-4-amine and 2-Iodoethanamine | Heating |

| BBr(_3) | 2-Hydroxypyridin-4-amine and 2-Bromoethanamine | Inert solvent, low temp. |

This table represents predicted outcomes based on general chemical principles, as specific experimental data for this compound is limited.

More recent methods for ether cleavage involve the use of transition metal catalysts or enzymatic processes, which can offer milder reaction conditions and greater selectivity. nih.govrsc.org

The ether linkage in this compound is expected to be stable under neutral and basic conditions. It would also likely be stable to many common oxidizing and reducing agents that are selective for other functional groups. However, strong acidic conditions, especially at elevated temperatures, will likely lead to cleavage of the ether bond. masterorganicchemistry.com The stability of the amino groups themselves can also be a factor, as derivatization of these groups can sometimes influence the stability of the entire molecule. nih.gov

Mechanistic Studies of Key Transformations Involving this compound

Detailed mechanistic studies for transformations involving this compound are not readily found in the literature. However, we can infer potential mechanisms based on related systems.

In alkylation and acylation reactions, the primary intermediates would be the initial products of nucleophilic attack by the more reactive terminal amino group. For instance, in a reaction with an alkyl halide, the initial intermediate would be a secondary amine, which could then be further alkylated.

In the case of ether cleavage with a hydrohalic acid, the key intermediate is the protonated ether, which makes the ethoxy group a better leaving group. chemrxiv.org Subsequent nucleophilic attack by the halide ion leads to the final products.

The study of reaction intermediates often involves spectroscopic techniques such as NMR and mass spectrometry, which can help to identify transient species formed during a reaction.

Kinetic studies would be essential to determine the relative reactivity of the different nucleophilic sites on the molecule. Such studies would involve monitoring the rate of disappearance of the starting material and the appearance of products under various conditions (e.g., changing the concentration of reactants, temperature, or catalyst).

For example, a kinetic study of the alkylation of this compound could reveal the rate constants for the formation of the mono- and di-alkylated products at the terminal amino group, as well as any competing reactions at the 4-amino or pyridine nitrogen positions. Such data would be invaluable for optimizing synthetic procedures to obtain a desired product selectively.

The rate of ether cleavage would be expected to depend on the strength of the acid and the nucleophilicity of the counter-ion. arkat-usa.org Kinetic studies could quantify these effects and provide insight into the transition state of the reaction.

Transition State Analysis

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available research specifically detailing the transition state analysis of reactions involving the chemical compound this compound. Consequently, detailed research findings, including data on activation energies, transition state geometries, and vibrational frequencies for reactions of this specific molecule, could not be located.

General computational chemistry principles and studies on analogous aminopyridine structures suggest that such analyses would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to model reaction pathways. These studies would aim to identify the high-energy transition state structures that connect reactants to products, providing crucial insights into the reaction mechanism and kinetics. For a hypothetical reaction, one would expect the analysis to yield data similar to the illustrative table below.

Illustrative Data Table for a Hypothetical Reaction Pathway

| Parameter | Value | Units |

| Activation Energy (Ea) | Not Available | kJ/mol |

| Gibbs Free Energy of Activation (ΔG‡) | Not Available | kJ/mol |

| Key Bond Distance in Transition State | Not Available | Å |

| Imaginary Frequency | Not Available | cm⁻¹ |

This table is for illustrative purposes only, as no specific data for this compound has been found.

Without specific studies on this compound, any discussion on its transition state analysis would be purely speculative and fall outside the scope of presenting established scientific findings. Further experimental or computational research is required to elucidate the specific transition states involved in the reactions of this compound.

Derivatization and Functionalization Strategies for 2 2 Aminoethoxy Pyridin 4 Amine

Site-Selective Functionalization of 2-(2-aminoethoxy)pyridin-4-amine

The structure of this compound presents several sites for chemical modification: the primary amine of the aminoethoxy side chain, the nitrogen atom within the pyridine (B92270) ring, the carbon atoms of the pyridine ring, and the ethoxy chain itself. Achieving site-selectivity is paramount for creating derivatives with desired characteristics.

The primary amine group (–NH₂) in the aminoethoxy side chain is a key site for functionalization due to its nucleophilic nature. wikipedia.orgspectroscopyonline.com This allows for a variety of chemical reactions to introduce new functional groups.

Common derivatization strategies for primary amines include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a fundamental transformation in organic synthesis. wikipedia.org

Alkylation: Introduction of alkyl groups via reaction with alkyl halides. However, this can sometimes lead to over-alkylation, producing secondary and tertiary amines. orgsyn.org

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides, a transformation utilized in the Hinsberg test for amine identification. wikipedia.org

Derivatization with specialized reagents: Reagents like Dansyl-Cl, o-phthalaldehyde (B127526) (OPA), Fmoc-Cl, and Dabsyl-Cl are used to introduce fluorescent or chromophoric tags, which can be useful for analytical purposes. nih.govthermofisher.com

These modifications can significantly alter the molecule's properties, such as its basicity, lipophilicity, and ability to form hydrogen bonds, which in turn can influence its biological activity and permeability. nih.gov

Table 1: Examples of Reagents for Primary Amine Functionalization

| Reagent Class | Specific Example | Resulting Functional Group |

| Acyl Halide | Acetyl chloride | Amide |

| Alkyl Halide | Methyl iodide | Secondary Amine |

| Sulfonyl Chloride | Dansyl chloride | Sulfonamide |

| Chloroformate | Fmoc-Cl | Carbamate |

The nitrogen atom within the pyridine ring possesses a lone pair of electrons, making it a site for electrophilic attack. nih.gov This reactivity allows for the formation of N-aminopyridinium salts. nih.gov

Strategies for functionalizing the pyridine nitrogen include:

N-amination: Reaction with electrophilic aminating reagents like hydroxylamine-O-sulfonic acid (HOSA) or mesitylsulfonyl hydroxylamine (B1172632) (MSH) leads to the formation of N-aminopyridinium salts. nih.gov These salts can then serve as intermediates for further synthetic transformations.

N-oxidation: Treatment with oxidizing agents such as hydrogen peroxide can form pyridine N-oxides. These N-oxides can then be used in subsequent reactions, for example, to introduce substituents at the C2 position of the pyridine ring. nih.gov

Direct functionalization of the carbon atoms on the pyridine ring is often challenging due to the ring's electron-deficient nature. nih.govbeilstein-journals.org However, various methods have been developed to achieve this.

Key approaches include:

C-H Activation/Functionalization: Transition-metal catalysis is a powerful tool for the direct functionalization of C-H bonds on the pyridine ring, allowing for the introduction of alkyl or aryl groups. nih.govbeilstein-journals.org

Nucleophilic Aromatic Substitution (SNAr): In cases where the pyridine ring is sufficiently activated by electron-withdrawing groups or through the formation of pyridinium (B92312) salts, direct nucleophilic substitution of hydrogen can occur, particularly at the C4 position. nih.gov

Directed ortho-Metalation (DoM): While not directly applicable to the parent compound without a directing group, this strategy can be employed on derivatives where a suitable directing group has been installed.

Skeletal Editing: Advanced strategies can achieve a pyridine-to-benzene transformation, effectively replacing the nitrogen atom with a functionalized carbon atom. rsc.org

The position of functionalization on the pyridine ring is crucial, with methods being developed for selective C4-functionalization. nih.govdigitellinc.com

The ethoxy chain provides a flexible linker that can also be a target for modification, although this is less commonly explored compared to the amine and pyridine moieties.

Potential modifications include:

Chain Length Variation: Synthesis of analogues with shorter or longer alkyl chains between the pyridine ring and the terminal amine can be achieved through homologation. nih.gov This can influence the molecule's conformation and interaction with biological targets.

Introduction of Rigidity: Replacing the flexible ethoxy chain with a more rigid linker, such as an alkyne, can constrain the molecule's conformation, which may enhance its binding affinity to specific targets. nih.gov

Introduction of Other Functional Groups: The ethoxy chain can be replaced with other linkers containing different functional groups to fine-tune the molecule's properties.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. mdpi.comresearchgate.net 2-aminopyridine (B139424) derivatives are known to participate in such reactions. mdpi.comresearchgate.net

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide. wikipedia.orgnih.gov

Given its primary amine functionality, this compound can serve as the amine component in Ugi-type reactions. A special variation of the Ugi reaction occurs with 2-aminopyridines, where the pyridine nitrogen can participate in a subsequent cyclization step. fu-berlin.de This leads to the formation of fused heterocyclic structures, such as 3-aminoimidazo[1,2-a]pyridines. fu-berlin.de

The general mechanism involves the initial formation of an imine from the amine and carbonyl compound, which is then attacked by the isocyanide. In the case of 2-aminopyridines, the resulting nitrilium ion can undergo an intramolecular cyclization involving the pyridine nitrogen. fu-berlin.de

Table 2: Components of a Ugi-Type Reaction with this compound

| Component | Role | Example |

| This compound | Amine | - |

| Aldehyde or Ketone | Carbonyl Component | Benzaldehyde |

| Isocyanide | Isocyanide Component | Cyclohexyl isocyanide |

| Carboxylic Acid (or alternative) | Acid Component | Acetic Acid |

The versatility of the Ugi reaction allows for the creation of a diverse library of complex molecules from simple starting materials, making it a valuable tool in drug discovery and medicinal chemistry. nih.govnih.gov

Passerini Reactions Utilizing this compound

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide, which yields an α-acyloxy amide. wikipedia.org The 4-amino group of this compound can serve as the amine component, although this requires its conversion to an isocyanide. This transformation allows for the introduction of diverse substituents at this position, leading to a wide array of potential products.

While direct examples of this compound in Passerini reactions are not extensively documented in the searched literature, the reaction is a powerful tool for generating molecular diversity. nih.govnih.gov The general applicability of the Passerini reaction suggests that a primary amine, such as the one present in the target molecule, could be transformed into an isocyanide and subsequently used in this reaction. The resulting α-acyloxy amides are valuable scaffolds in medicinal chemistry. wikipedia.org

Table 1: Hypothetical Passerini Reaction with a Derivative of this compound

| Isocyanide Component | Carbonyl Component | Carboxylic Acid | Resulting α-Acyloxy Amide Structure (General) |

| 2-(2-aminoethoxy)pyridin-4-isocyanide | Formaldehyde | Acetic Acid | 2-acetoxy-N-(2-(2-aminoethoxy)pyridin-4-yl)acetamide |

| 2-(2-aminoethoxy)pyridin-4-isocyanide | Acetone | Benzoic Acid | 2-benzoyloxy-N-(2-(2-aminoethoxy)pyridin-4-yl)-2-methylpropanamide |

| 2-(2-aminoethoxy)pyridin-4-isocyanide | Benzaldehyde | Formic Acid | N-(2-(2-aminoethoxy)pyridin-4-yl)-2-formyloxy-2-phenylacetamide |

Synthesis of Polyfunctional Scaffolds Derived from this compound

The presence of multiple reactive sites—the 4-amino group, the ethoxyamine moiety, and the pyridine ring itself—makes this compound an excellent starting material for the synthesis of complex, polyfunctional molecules.

Construction of Fused Heterocyclic Systems

The 4-aminopyridine (B3432731) substructure is a key precursor for the synthesis of various fused heterocyclic systems, such as imidazopyridines and triazolopyridines. These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govacs.org

Imidazopyridines: The synthesis of imidazo[1,2-a]pyridines often starts from 2-aminopyridines. e3s-conferences.orgorganic-chemistry.org Analogously, the 4-aminopyridine moiety of the title compound can be expected to undergo similar cyclization reactions. For instance, a reaction with α-haloketones would be a common strategy to construct an imidazo[4,5-c]pyridine core.

Triazolopyridines: Triazolopyridines can be synthesized from aminopyridines through various methods, including reactions with nitriles or hydrazides. nih.govnih.gov For example, the reaction of a 4-aminopyridine with a suitable reagent can lead to the formation of a nih.gove3s-conferences.orgresearchgate.nettriazolo[4,3-a]pyridine ring system. researchgate.net These compounds have applications in materials science and as potential therapeutic agents. mdpi.com

Table 2: Examples of Reagents for Fused Heterocycle Synthesis from Aminopyridines

| Target Heterocycle | Reagent Class | General Reaction |

| Imidazo[4,5-c]pyridine | α-Haloketones | Condensation and cyclization |

| Imidazo[4,5-c]pyridine | Propargyl alcohols | (3+2) Cycloaddition |

| nih.gove3s-conferences.orgresearchgate.netTriazolo[4,3-a]pyridine | N-Tosylhydrazones | Oxidative coupling |

| nih.gove3s-conferences.orgresearchgate.netTriazolo[1,5-a]pyridine | Benzohydrazides | Condensation and cyclization |

Preparation of Complex Molecular Architectures

The functional groups of this compound allow for its incorporation into larger and more complex molecular architectures. The primary amino groups can be readily acylated, alkylated, or used in reductive amination to attach a wide variety of side chains.

For instance, the amino groups can be used as points of attachment for peptide synthesis, leading to amino acid conjugates with potentially enhanced biological properties. nih.gov The pyridine nitrogen can also be functionalized, for example, through N-alkylation to form pyridinium salts, which can alter the molecule's solubility and electronic properties. nih.gov

Diversification Strategies for Libraries of Derivatives

The principles of combinatorial chemistry can be applied to this compound to generate large libraries of derivatives for high-throughput screening. The multiple reaction sites allow for a modular approach to diversification.

One strategy would involve a multicomponent reaction, such as the Ugi reaction, which is related to the Passerini reaction and involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. This would allow for the simultaneous introduction of four different points of diversity.

Another approach is parallel synthesis, where the core scaffold is reacted with a library of building blocks in separate reaction vessels. For example, the 4-amino group could be acylated with a diverse set of carboxylic acids, while the aminoethoxy side chain is simultaneously modified with a different set of reagents. This approach can rapidly generate a large number of distinct compounds for biological evaluation. nih.govnih.gov

Applications of 2 2 Aminoethoxy Pyridin 4 Amine in Advanced Organic Synthesis

2-(2-aminoethoxy)pyridin-4-amine as a Building Block for Heterocyclic Chemistry

The structural framework of this compound is particularly well-suited for the synthesis of novel heterocyclic compounds. The presence of the 4-aminopyridine (B3432731) moiety, a known pharmacophore, coupled with the reactive aminoethoxy side chain, allows for its incorporation into various ring systems.

The 4-amino group of the pyridine (B92270) ring in this compound can serve as a key nucleophile in the synthesis of new pyridine derivatives. This amino group can participate in a variety of reactions, including multicomponent reactions (MCRs), which are efficient processes for creating molecular complexity in a single step. nih.govresearchgate.net For instance, the synthesis of substituted 2-aminopyridines has been achieved through one-pot multicomponent reactions, highlighting the utility of aminopyridine precursors in generating diverse chemical libraries. nih.gov The primary amino group on the ethoxy side chain also presents a handle for further functionalization to create a wide range of substituted pyridine derivatives.

The development of novel pyridine-based luminogens with aggregation-induced emission enhancement (AIEE) properties has been achieved through reactions involving substituted 2-aminopyridines. beilstein-journals.org This suggests that the this compound scaffold could be explored for the creation of new fluorescent materials. The reaction of functionalized maleimides with 2-aminopyridines can lead to either ring-fused pyridines or N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides, depending on the substituents on the pyridine ring. beilstein-journals.org

| Reactant 1 | Reactant 2 | Product Type | Potential Application |

| This compound | Enaminones, Malononitrile (B47326) | Substituted 2-aminopyridines | Medicinal Chemistry |

| This compound | Functionalized Maleimides | Ring-fused Pyridines or Substituted Maleimides | Fluorescent Materials |

| This compound | Aldehydes, Malononitrile, N-substituted 2-cyanoacetamides | 6-amino-2-pyridone-3,5-dicarbonitriles | Anticancer Agents |

Table 1: Examples of Reactions for the Synthesis of Novel Pyridine Derivatives

The bifunctional nature of this compound, with its amino groups at different positions, makes it a prime candidate for intramolecular cyclization reactions to form fused heterocyclic systems. Ring-closing metathesis and other cyclization strategies can be employed to construct bicyclic and polycyclic structures containing the pyridine ring. The synthesis of pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines has been demonstrated from the reaction of functionalized maleimides with 2-aminopyridines, showcasing the potential for forming fused systems. beilstein-journals.org

Suitably functionalized 2H-pyran-2-ones can undergo ring transformation reactions with urea (B33335) to selectively produce 2-aminopyridines or 2-pyridinones, which can be precursors to fused systems. researchgate.net This highlights the versatility of ring transformation strategies in heterocyclic synthesis.

Azaindoles, or pyrrolopyridines, are a significant class of heterocycles with broad applications in medicinal chemistry, often serving as bioisosteres of indoles. nih.gov The 4-aminopyridine core of this compound can be a crucial starting point for the synthesis of various azaindole isomers. For instance, the synthesis of 7-azaindoles has been a focus of medicinal chemistry research due to their activity as kinase inhibitors. nih.gov

The synthesis of 6-azaindoles has been achieved through a formal electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines. rsc.orgresearchgate.net This methodology could potentially be adapted for derivatives of this compound to create novel azaindole structures. The reaction conditions and the nature of the electrophile play a critical role in the outcome of these cyclizations. researchgate.netchemrxiv.org The development of new synthetic routes to access diverse azaindole scaffolds remains an active area of research. nih.gov

This compound in the Construction of Complex Molecular Structures

Beyond the synthesis of simple heterocycles, this compound can be integrated into more elaborate, multi-step synthetic sequences to build complex molecular architectures.

The distinct reactivity of the two amino groups and the ether linkage in this compound allows for its sequential functionalization in multi-step syntheses. One amino group can be protected while the other is reacted, and vice versa, enabling the controlled introduction of various substituents. This strategic manipulation is crucial for the construction of complex target molecules with specific functionalities and stereochemistry. The 2-aminopyridine (B139424) scaffold is a key component in the synthesis of inhibitors of human neuronal nitric oxide synthase (hnNOS), where a linker is attached to the pyridine ring, demonstrating its utility in multi-step synthetic strategies for drug discovery. nih.gov

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry. While there is no direct evidence in the provided search results for the use of this compound in stereoselective synthesis, the principles of asymmetric synthesis can be applied to this molecule. For instance, the primary amino group of the aminoethoxy chain could be a handle for the introduction of a chiral auxiliary to direct stereoselective transformations on other parts of the molecule.

Recent advancements in biocatalysis, such as the use of engineered pyridoxal (B1214274) 5'-phosphate (PLP) enzymes, have enabled the stereoselective synthesis of noncanonical amino acids. nih.gov This highlights the potential for enzymatic methods to be developed for the stereoselective functionalization of molecules like this compound. Furthermore, stereoselective syntheses of complex amino acids have been achieved using chiral starting materials, demonstrating a viable strategy for controlling stereochemistry in multi-step syntheses. elsevierpure.com

Coordination Chemistry of 2 2 Aminoethoxy Pyridin 4 Amine

Ligand Properties of 2-(2-aminoethoxy)pyridin-4-amine

The potential of this compound as a ligand in coordination chemistry is rooted in its structural and electronic characteristics. The presence of multiple potential donor atoms—the pyridine (B92270) nitrogen, the amino nitrogen, and the ether oxygen—opens up a range of possibilities for its interaction with metal ions.

Denticity and Chelation Modes

Based on its structure, this compound could exhibit variable denticity, acting as a monodentate, bidentate, or even a bridging ligand.

Monodentate Coordination: The ligand could coordinate to a metal center through its most basic nitrogen atom, which is typically the pyridine nitrogen. In this mode, the other potential donor atoms would remain uncoordinated. pvpcollegepatoda.org

Bidentate Chelation: The formation of a stable five-membered chelate ring is possible through the coordination of the pyridine nitrogen and the nitrogen atom of the aminoethoxy side chain. This bidentate N,N-coordination is a common feature for ligands with a similar 2-(2-aminoethyl)pyridine (B145717) backbone. rsc.org Alternatively, though less common, chelation involving the pyridine nitrogen and the ether oxygen could occur, forming a six-membered ring.

Bridging Coordination: In polynuclear complexes, the ligand could act as a bridge between two or more metal centers. For instance, the pyridine nitrogen could coordinate to one metal ion while the terminal amino group of the ethoxy chain binds to another.

The preferred chelation mode would be influenced by several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the reaction conditions, and the presence of other competing ligands in the coordination sphere.

Electron-Donating and Electron-Withdrawing Characteristics

The electronic properties of this compound are expected to be a blend of the characteristics of its substituents.

Electron-Donating Groups: Both the amino group at the 4-position and the aminoethoxy group at the 2-position are generally considered electron-donating groups. nsf.gov These groups increase the electron density on the pyridine ring, which in turn enhances the basicity of the pyridine nitrogen and its ability to coordinate to metal ions. The inductive effect of the alkyl chain in the ethoxy group further contributes to this electron-donating nature.

Synthesis and Characterization of Metal Complexes with this compound

While specific synthetic procedures for metal complexes of this compound are not documented, general methods for the synthesis of similar aminopyridine complexes can be extrapolated. nih.govekb.eg These typically involve the reaction of the ligand with a metal salt in a suitable solvent, with the resulting complex precipitating out of solution. nih.gov

Characterization of such complexes would rely on a suite of standard analytical techniques:

Spectroscopic Methods: Infrared (IR) spectroscopy would be instrumental in determining the coordination mode of the ligand by observing shifts in the vibrational frequencies of the C=N, C-N, and C-O bonds upon complexation. Nuclear Magnetic Resonance (NMR) spectroscopy could provide detailed information about the structure of the complex in solution. UV-Visible spectroscopy would offer insights into the electronic transitions within the complex and the coordination geometry around the metal center.

Transition Metal Complexes of this compound

Given the N- and O-donor atoms present in the ligand, it is expected to form stable complexes with a wide range of transition metals, including but not limited to iron, copper, nickel, cobalt, and zinc. nsf.govresearchgate.netrsc.org The coordination geometry of these complexes would vary depending on the metal ion and the stoichiometry of the reaction, with octahedral, tetrahedral, and square planar geometries being the most likely. mdpi.com

Table 1: Postulated Transition Metal Complexes of this compound and Their Potential Geometries

| Metal Ion | Potential Formula | Postulated Geometry |

| Cu(II) | [Cu(L)Cl₂] | Distorted Tetrahedral/Square Planar |

| Ni(II) | [Ni(L)₂(H₂O)₂]Cl₂ | Octahedral |

| Co(II) | [Co(L)Cl₂] | Tetrahedral |

| Fe(III) | [Fe(L)Cl₃] | Tetrahedral/Square Pyramidal |

| Zn(II) | [Zn(L)₂]Cl₂ | Tetrahedral |

(L = this compound)

Main Group Metal Complexes of this compound

The ligand is also capable of forming complexes with main group metals, such as tin, aluminum, and cadmium. ekb.egambeed.com The coordination in these complexes would be driven primarily by electrostatic interactions, and the resulting structures could range from simple mononuclear species to more complex polymeric arrangements.

Computational and Theoretical Studies of 2 2 Aminoethoxy Pyridin 4 Amine

Interaction Studies of 2-(2-aminoethoxy)pyridin-4-amine with Other Molecules

Ligand-Metal Interaction Energies

Computational chemistry is a powerful tool for predicting the behavior of molecules. For a compound like this compound, such studies would theoretically involve using quantum mechanics and molecular mechanics methods to model its structure and predict its properties.

For instance, predicting reaction pathways and activation energies would typically involve density functional theory (DFT) calculations to map the potential energy surface of a proposed reaction. This would identify the most likely routes for the molecule to react and the energy barriers it must overcome. Similarly, understanding regioselectivity and stereoselectivity would involve calculating the energies of different possible product isomers to determine which are most likely to form.

The study of solvent effects is crucial as the solvent can significantly influence a molecule's conformation and reactivity. Computational models can simulate these effects by treating the solvent as a continuous medium or by explicitly including individual solvent molecules in the calculation.

Finally, investigating ligand-metal interactions is key to understanding the compound's potential as a chelating agent. These studies would calculate the binding energies between this compound and various metal ions, providing insight into the stability and structure of the resulting metal complexes.

Further research by computational chemists would be required to generate the specific data needed to populate the detailed sections outlined in the initial request.

Future Research Directions and Emerging Paradigms for 2 2 Aminoethoxy Pyridin 4 Amine

Development of Novel Synthetic Pathways to 2-(2-aminoethoxy)pyridin-4-amine

The efficient synthesis of this compound is the gateway to its extensive study and application. While a definitive, optimized route has not been prominently reported, future research can draw from established methodologies for constructing substituted aminopyridines. Key starting materials could include 2-halopyridines, pyridine (B92270) N-oxides, or functionalized pyrimidines.

Future synthetic explorations could focus on:

Nucleophilic Aromatic Substitution (SNAr): A primary avenue involves the sequential substitution of a di-substituted pyridine. For instance, starting from 2-chloro-4-nitropyridine (B32982), a two-step process could be envisioned: first, substitution of the 4-nitro group with an amine, followed by substitution of the 2-chloro group with 2-aminoethanol. A related approach, inspired by the synthesis of 2-(2-aminoethylamino)pyridine, could involve reacting a 2-halopyridine with 2-aminoethanol under appropriate conditions. prepchem.com

Multi-component Reactions (MCRs): One-pot MCRs represent a powerful tool in modern chemistry for rapidly building molecular complexity. nih.govresearchgate.net The development of a novel MCR that incorporates the key structural fragments of this compound from simple, readily available precursors would be a significant advancement, offering high atom economy and operational simplicity. nih.govresearchgate.net

Pyridine N-Oxide Chemistry: The reaction of pyridine N-oxides with activated isocyanides or other aminating reagents provides a practical route to 2-aminopyridines. nih.gov Investigating the functionalization of a pre-existing 4-aminopyridine (B3432731) N-oxide at the 2-position could yield the target compound.

Catalyst-Free and Green Methods: Developing syntheses that operate under mild, catalyst-free conditions or in green solvents is a major goal. researchgate.netnih.gov A method analogous to the reaction of a cyclic dihydrothiazolopyridinium salt (derived from 2-mercaptopyridine) with 2-aminoethanol could provide a metal-free pathway to the core structure. nih.gov

A comparative overview of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Starting Materials | Key Transformation | Anticipated Advantages | Potential Challenges |

| Sequential SNAr | 2,4-Dihalopyridine, 2-Halo-4-nitropyridine | Nucleophilic substitution | Well-established reactivity, predictable regiochemistry. | Harsh conditions may be required; protection/deprotection steps. |

| Multi-component Reactions | Aldehydes, nitriles, amines | One-pot cyclocondensation | High efficiency, rapid access to diversity. nih.gov | Requires extensive optimization; may have yield limitations. |

| Pyridine N-Oxide Route | 4-Aminopyridine N-oxide | Reissert-Henze type reaction | Avoids harsh conditions for amination. nih.gov | Synthesis of the N-oxide precursor; potential side reactions. |

| Cascade Reactions | N-propargylic β-enaminones | Base-promoted cyclization | High efficiency, mild conditions, one-pot process. dicp.ac.cn | Substrate synthesis can be complex. |

Exploration of Unconventional Reactivity Modes

The molecule this compound possesses three distinct reactive sites: the aromatic 4-amino group, the primary amine of the ethoxy side chain, and the pyridine ring nitrogen. This trifecta of functionality opens avenues for exploring unconventional reactivity.

Site-Selective Functionalization: A paramount challenge and opportunity lie in the selective functionalization of the two primary amine groups. Future research will need to develop orthogonal protection strategies to allow for the independent modification of the 4-amino and the side-chain amino groups. This would enable the construction of complex, bifunctional molecules for applications in drug discovery and materials science.

Pyridine Ring Reactivity: The pyridine ring, activated by two electron-donating groups (amino and aminoethoxy), is primed for electrophilic substitution, a typically challenging reaction for pyridines. nih.gov Conversely, these activating groups could direct novel nucleophilic aromatic substitution patterns or facilitate metal-catalyzed C-H functionalization at the C-3, C-5, or C-6 positions.

Intramolecular Cyclizations: The proximity of the side-chain amine to the pyridine ring could be exploited to synthesize novel fused heterocyclic systems. For example, reaction with appropriate dielectrophiles could lead to the formation of new bicyclic structures with potential biological activity.

Nitrene Transfer Catalysis: The pyridine and amino groups are excellent ligands for transition metals. It is conceivable that complexes of this compound could mediate unconventional catalytic reactions, such as nitrene transfers to olefins, creating complex nitrogen-containing molecules. mdpi.com

Integration of this compound into Polymer Science

The presence of two primary amine groups makes this compound an ideal monomer for polymer synthesis. Its integration into polymer science could lead to novel materials with tailored properties.

Step-Growth Polymerization: The compound can serve as a diamine monomer in step-growth polymerizations with diacyl chlorides, diisocyanates, or diepoxides to form novel polyamides, polyureas, and polyethers, respectively. The resulting polymers would feature a pyridine unit in the backbone, potentially imparting enhanced thermal stability, unique solubility, and metal-coordinating properties.

Conducting Polymers: While oxidative polymerization of aminopyridines is more challenging than that of aniline, it is possible through electrochemical methods or Pd-catalyzed self-amination reactions. researchgate.netresearchgate.net Future work could explore the polymerization of this compound to create polymers with interesting electronic and redox properties, suitable for sensor or battery applications.

Polymer Grafting and Modification: The molecule can be grafted onto existing polymer backbones to introduce new functionalities. For instance, grafting it onto polymers like poly(acrylic acid-co-styrene) could enhance thermal stability and introduce fluorescent properties or metal-binding sites. mdpi.com

Cross-linking Agent: Due to its dual amine functionality, it can act as a cross-linking agent to create polymer networks and hydrogels. The pyridine moiety within the cross-links could serve as a catalytic site or a pH-responsive element.

Advanced Material Science Applications of this compound Derivatives

The unique electronic and structural features of this compound make its derivatives attractive candidates for a range of advanced materials.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The multiple nitrogen atoms (one pyridine, two amines) are excellent coordination sites for metal ions. This makes the molecule an ideal organic linker for the synthesis of novel MOFs or coordination polymers. mdpi.com These materials could be designed to have high porosity for gas storage, specific catalytic activity, or sensing capabilities for environmental pollutants.

Covalent Organic Frameworks (COFs): Pyridine-based COFs have shown promise as anode materials in lithium-ion batteries, where the nitrogen atoms provide abundant sites for lithium adsorption. rsc.org Derivatives of this compound could be designed as building blocks for 2D or 3D COFs, creating materials with layered structures and tunable pore sizes for energy storage or catalysis.

Fluorescent Materials and Sensors: Aminopyridines are known to exhibit strong fluorescence. mdpi.com Functionalized derivatives of this compound could be developed as fluorescent probes for detecting metal ions or biological molecules. Incorporation of these derivatives into polymers or solid-state materials could lead to novel optoelectronic devices. mdpi.com

Corrosion Inhibitors and Coatings: The ability of amines and pyridine rings to adsorb onto metal surfaces suggests that derivatives of this compound could be effective corrosion inhibitors. Their integration into polymer coatings could provide enhanced durability and chemical resistance for protecting metal surfaces. chemimpex.com

Computational Design of Functionalized Derivatives of this compound

Computational chemistry and molecular modeling are indispensable tools for accelerating research and predicting the properties of new molecules. For this compound, computational studies can guide synthetic efforts and material design.

Reactivity and Mechanistic Studies: Density Functional Theory (DFT) calculations can be used to predict the most likely sites for electrophilic and nucleophilic attack on the pyridine ring, guiding synthetic strategies for creating functionalized derivatives. acs.org Computational models can also elucidate reaction mechanisms, such as those for polymerization or intramolecular cyclization.

Structure-Property Relationship (SPR) Analysis: Computational screening can be used to design derivatives with specific electronic properties. For example, by adding various electron-donating or -withdrawing groups, the HOMO-LUMO gap can be tuned to optimize the molecule for applications in fluorescent materials or organic semiconductors.

Design of Ligands and Catalysts: Molecular modeling can simulate the coordination of the molecule with different metal ions. This allows for the pre-screening of derivatives as optimal ligands for creating MOFs with desired topologies or for developing organometallic catalysts with high activity and selectivity.

Pharmacokinetic and Toxicological Prediction: In the context of drug design, computational tools can predict key properties such as solubility, membrane permeability, and metabolic stability for various derivatives, helping to prioritize candidates for synthesis and biological testing. tandfonline.comnih.gov

The table below outlines potential areas for computational investigation.

| Computational Focus Area | Methodologies | Research Objective | Potential Impact |

| Reaction Prediction | DFT, Ab Initio methods | Predict regioselectivity of functionalization; model transition states. | Guide synthetic planning; reduce experimental trial-and-error. |

| Electronic Properties | TD-DFT, Molecular Dynamics | Calculate absorption/emission spectra; model charge transport. | Design of novel fluorescent probes and electronic materials. |

| Polymer Simulation | Molecular Dynamics, Coarse-Graining | Simulate polymer chain conformation and bulk properties. | Predict material properties (e.g., glass transition temp, modulus). |

| Docking and SAR | Molecular Docking, QSAR | Predict binding affinity to biological targets or metal ions. | Accelerate drug discovery and catalyst design. nih.gov |

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Synthesis | Mg, Ethanol | Ethanol | 24 | 65–75 |

| Purification | Silica gel | Hexane/EtOAc | – | >95% purity |

Basic: How is the structure of this compound confirmed experimentally?

Answer:

Structural confirmation relies on:

- NMR spectroscopy : Key peaks include NH₂ protons at δ 5.2–5.8 ppm (broad singlet) and pyridine ring protons at δ 6.5–8.0 ppm .

- X-ray crystallography : For derivatives like 4-Ethoxypyridin-2-amine , triclinic crystal systems (a = 9.167 Å, b = 9.470 Å) confirm spatial arrangements .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 138.17 for C₇H₁₀N₂O) validate molecular weight .

Q. Table 2: NMR Data for Pyridine Derivatives

| Compound | δ (¹H NMR, ppm) | Coupling Constants (J/Hz) |

|---|---|---|

| 4-Methyl analog | 2.3 (CH₃), 6.7 (pyridine-H) | J = 7.5 (aromatic coupling) |

Advanced: How do reaction conditions (solvent, temperature) influence yield and byproduct formation?

Answer:

- Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions but may increase side reactions (e.g., hydrolysis). Ethanol balances reactivity and selectivity .

- Temperature : Elevated temperatures (60–80°C) improve reaction rates but risk decomposition. For example, 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine synthesis requires <40°C to avoid byproducts .

- Catalyst use : Triethylamine minimizes acid byproducts in acetylations .

Advanced: What safety protocols are critical when handling aminoethoxy-containing compounds?

Answer:

- Reactivity : Avoid contact with strong acids (e.g., HCl) or reducing agents (e.g., Na), which produce explosive hydrogen gas .

- Storage : Use airtight containers in cool, ventilated areas; metal containers are prohibited due to corrosion risks .

- PPE : Non-sparking tools, nitrile gloves, and fume hoods are mandatory .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

Answer:

- Variable temperature NMR : Resolves dynamic effects (e.g., NH₂ proton exchange).

- Isotopic labeling : Deuterated solvents distinguish solvent artifacts.

- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts, aiding peak assignment .

Advanced: What mechanistic insights guide the synthesis of pharmaceutical derivatives?

Answer:

- Electrophilic substitution : The pyridine ring’s electron-deficient nature directs functionalization at the 4-position.

- Protecting groups : Boc groups stabilize amines during multi-step syntheses (e.g., tert-butyl (2-(2-aminoethoxy)ethyl) carbamate derivatives) .

- Kinetic vs. thermodynamic control : Adjusting reaction time and temperature selects for mono- vs. di-substituted products .

Q. Table 3: Key Mechanistic Considerations

| Factor | Impact | Example |

|---|---|---|

| Ring electronics | Favors 4-substitution | 2-(2-Aminoethoxy) group enhances nucleophilicity |

| Steric hindrance | Limits ortho-substitution | Bulky groups reduce byproduct formation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.